molecular formula C5H8N4 B1357703 2-(Hydrazinylmethyl)pyrazine CAS No. 887592-66-7

2-(Hydrazinylmethyl)pyrazine

Cat. No.: B1357703
CAS No.: 887592-66-7
M. Wt: 124.14 g/mol
InChI Key: UPLFPQBPSJMIIB-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)pyrazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Hydrazinylmethyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA), demonstrating a high affinity . This interaction suggests that this compound could influence protein stability and function. Additionally, its structural similarity to pyrazinamide, an anti-tuberculosis drug, indicates potential interactions with enzymes involved in bacterial cell wall synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. Studies have shown that it is non-toxic to human skin keratinocyte cells, indicating its potential for safe use in therapeutic applications . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA and proteins can lead to changes in gene expression, affecting cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to BSA suggests a role in modulating protein function and stability . Additionally, its structural properties allow it to interact with nucleic acids, potentially influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for extended experimental use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective application in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its structural similarity to pyrazinamide suggests potential involvement in pathways related to bacterial cell wall synthesis and metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical pathways.

Properties

IUPAC Name

pyrazin-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-9-4-5-3-7-1-2-8-5/h1-3,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLFPQBPSJMIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602641
Record name 2-(Hydrazinylmethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-66-7
Record name 2-(Hydrazinylmethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.